methyl 3-(difluoromethoxy)benzoate
Description
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-3-2-4-7(5-6)14-9(10)11/h2-5,9H,1H3 |
InChI Key |
HXUJGRNSCPFZBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
-
Starting Material : Methyl 3-nitro-4-hydroxybenzoate.
-
Protection : The hydroxyl group is protected (e.g., as a methyl ether) to prevent unwanted side reactions.
-
Nitro Reduction : Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
-
Difluoromethylation : Reaction with chlorodifluoromethane (ClCFH) under basic conditions introduces the difluoromethoxy group.
Key Parameters
Table 1: Optimized Conditions for Difluoromethylation
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Base | NaH | Maximizes deprotonation efficiency |
| Solvent | DMF | Enhances reagent solubility |
| Reaction Time | 4–6 hours | Prevents over-reduction |
| ClCFH Equiv. | 1.2–1.5 | Ensures complete conversion |
Method 2: Direct Difluoromethylation of 3-Hydroxybenzoic Acid Derivatives
A one-pot strategy avoids intermediate protection/deprotection steps.
Reaction Mechanism
-
Substrate : Methyl 3-hydroxybenzoate.
-
Deprotonation : NaH generates the phenoxide ion.
-
Electrophilic Substitution : ClCFH reacts with the phenoxide, forming the difluoromethoxy group.
Advantages and Limitations
-
Advantages : Fewer steps, higher atom economy.
-
Limitations : Competing side reactions (e.g., over-alkylation) reduce yields to ~70%.
Method 3: Halogenation and Nucleophilic Substitution
This route leverages halogen intermediates for subsequent displacement.
Stepwise Procedure
-
Bromination : Methyl 3-hydroxybenzoate undergoes bromination at the para position.
-
Substitution : Bromine is replaced by difluoromethoxy via Ullmann-type coupling or nucleophilic aromatic substitution.
Table 2: Halogenation-Substitution Performance
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br, FeBr, 50°C | 92 |
| Substitution | CuI, KF, DMSO, 100°C | 68 |
Method 4: Esterification of Pre-formed Difluoromethoxybenzoic Acid
A classical approach involving acid-catalyzed esterification.
Synthesis Steps
Yield Optimization
Comparative Analysis of Preparation Methods
Scientific Research Applications
methyl 3-(difluoromethoxy)benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The ester is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(difluoromethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between methyl 3-(difluoromethoxy)benzoate and its analogs:
Key Research Findings
- Synthetic Yields : Reactions involving methyl 3-(bromomethyl)benzoate achieve yields up to 96% under optimized conditions (e.g., K₂CO₃ in DMF) .
- Biological Activity: Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives demonstrate antimicrobial and anticancer properties, attributed to the electron-deficient aromatic ring .
- Thermal Stability : Trifluoromethyl-substituted benzoates (e.g., methyl 4-(trifluoromethyl)benzoate) exhibit superior thermal stability, making them suitable for high-performance materials .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(difluoromethoxy)benzoate, and how can purity be ensured?
- Methodology : The synthesis typically involves nucleophilic substitution of a halogenated benzoate precursor (e.g., methyl 3-chlorobenzoate) with a difluoromethoxy group, followed by esterification. Purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/ethyl acetate) and recrystallization is critical to isolate the compound .
- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection). Cross-validate with H/C NMR to verify substituent positions and ester integrity .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?
- Key Effects : The difluoromethoxy group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature also affects aromatic electrophilic substitution reactivity, as shown in comparative studies with methoxy or chloro analogs .
- Experimental Data : Boiling point and solubility data can be extrapolated from structurally similar esters like ethyl 3-(difluoromethoxy)benzoate (b.p. 215–220°C; solubility in DMSO >50 mg/mL) .
Advanced Research Questions
Q. What strategies mitigate by-product formation during nucleophilic substitution in the synthesis of this compound?
- Optimization : Use of anhydrous conditions and controlled temperature (−35°C to 40°C) minimizes hydrolysis or side reactions. Employing DIPEA as a base improves reaction efficiency by scavenging protons, as demonstrated in analogous triazine-based syntheses .
- Troubleshooting : Monitor reaction progress via TLC (hexane/EtOAc 2:1, Rf ~0.18). If by-products persist, iterative column chromatography or switching to a polar solvent system (e.g., CHCl/MeOH) may resolve co-elution issues .
Q. How do structural analogs of this compound compare in bioactivity, and what computational tools predict their interactions?
- Comparative Analysis : Analogs like ethyl 3-chloro-4-(difluoromethoxy)benzoate show reduced antimicrobial activity (MIC >100 µg/mL vs. 25 µg/mL for the methyl ester) due to steric hindrance from the ethyl group. Substituent positioning (e.g., para vs. meta) also modulates binding to cytochrome P450 enzymes .
- Computational Modeling : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to targets like COX-2 or bacterial efflux pumps. Parameters include H-bonding with the difluoromethoxy oxygen and π-π stacking of the benzoate ring .
Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?
- Contradictory Findings : Some studies report decomposition at pH <2, while others note stability up to pH 1.5.
- Resolution : Conduct accelerated stability testing (40°C/75% RH, 0.1M HCl) with LC-MS monitoring. Identify degradation products (e.g., 3-hydroxybenzoic acid via ester hydrolysis) and correlate with substituent electronic effects. Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate instability .
Methodological Resources
- Spectral Libraries : PubChem (DTXSID601289603) provides H NMR (DMSO-d6: δ 3.76 ppm for methoxy) and IR spectra for cross-referencing .
- Safety Protocols : Follow Combi-Blocks guidelines for handling fluorinated esters (e.g., PPE, fume hood use) to prevent inhalation or dermal exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
